({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid
Overview
Description
({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid is a useful research compound. Its molecular formula is C20H16FN3O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.11248416 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity and Molecular Docking Studies
A significant area of research on this compound involves its derivatives' synthesis and evaluation for anticancer activity. In one study, new series of 3(2h)-one pyridazinone derivatives were synthesized, which included compounds structurally related to the given chemical. These derivatives demonstrated potential antioxidant activity, assessed through in-vitro methods like DPPH radical scavenging activity and hydrogen peroxide scavenging activity. Molecular docking studies further explored these compounds' interactions with proteins, suggesting potential mechanisms through which they could exert anticancer effects (Mehvish & Kumar, 2022).
Aldose Reductase Inhibitors
Another research focus is the development of aldose reductase inhibitors using derivatives of this compound. Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its derivatives were synthesized as potential aldose reductase inhibitors, highlighting the structural modifications and their impacts on inhibitory properties. These studies are crucial for developing new treatments for conditions like diabetic complications (Costantino et al., 1999).
Synthesis of Fused Azines
Research has also focused on utilizing this compound and its derivatives in the synthesis of fused azines. A study detailed the synthesis of a novel class of pyridazin-3-one derivatives and their utility in synthesizing fused azines, demonstrating the compound's versatility as a precursor in organic synthesis (Ibrahim & Behbehani, 2014).
Fluorescence and Binding Studies
Furthermore, the compound and its derivatives have been explored for their fluorescent properties and potential as binding agents. Research into ortho-fluorophenyl derivatives, for example, has provided insights into their structure and potential applications in developing new fluorescent labeling reagents and sensors (Burns & Hagaman, 1993).
Inhibitors of Membrane Lipid Peroxidation
Derivatives of the compound have been studied for their antioxidant properties, specifically their action as inhibitors of membrane lipid peroxidation. This research is important for understanding how these compounds can protect biological membranes from oxidative stress (Dinis, Madeira, & Almeida, 1994).
Properties
IUPAC Name |
2-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-15-8-6-13(7-9-15)16-10-11-18(26)24(23-16)12-17(25)22-19(20(27)28)14-4-2-1-3-5-14/h1-11,19H,12H2,(H,22,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFJAYMJHRPPKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.